N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-methylphenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H21ClN4O3S and its molecular weight is 456.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Activities : Research on similar heterocyclic compounds like imidazo[1,3,4]thiadiazoles has demonstrated significant antimicrobial and anticancer activities. For instance, the microwave-assisted synthesis of hybrid molecules containing various heterocyclic moieties, including 1,3,4-thiadiazole, showed antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013). Similarly, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for potent anticancer agents against leukemia cells (Karki et al., 2011).
DNA Binding Investigations : The DNA binding capabilities of 1,3,4-thiadiazole derivatives have been studied, indicating significant intercalative binding with DNA. This property is pivotal for the development of potential anti-cancer drug candidates (Farooqi et al., 2018).
Chemical Synthesis and Reactivity
- Groebke–Blackburn Type Multi-Component Reaction : The reactivity of 5-piperazin-1-yl-1,3,4-thiadiazol-2-amines in Groebke–Blackburn type multi-component reactions has been explored, with findings extending the utility of trimethylsilyl chloride as a promoter (Krasavin et al., 2008).
Antibacterial and Antifungal Properties
- Novel Sulfonamide and Amide Derivatives : Synthesis and investigation of antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives highlight their efficacy against various bacterial strains (Qi, 2014).
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S/c1-12-5-7-16(15(23)9-12)24-18(28)11-31-22-25-19-14-10-13(30-4)6-8-17(14)26(2)20(19)21(29)27(22)3/h5-10H,11H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMOKVBSLCQRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)N(C4=C3C=C(C=C4)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.